An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylhex-3-ene
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylhex-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylhex-3-ene is an eight-carbon branched alkene with the molecular formula C₈H₁₆. It exists as two geometric isomers, (Z)-2,5-dimethylhex-3-ene (cis) and (E)-2,5-dimethylhex-3-ene (trans). The presence of a carbon-carbon double bond makes it a reactive molecule and a useful intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethylhex-3-ene, with a focus on the (Z)-isomer, supported by detailed experimental protocols and logical diagrams to facilitate its application in research and development.
Physical and Chemical Properties
The physical and chemical characteristics of 2,5-Dimethylhex-3-ene are summarized below. The data primarily pertains to the (Z)-isomer unless otherwise specified.
Data Presentation: Physical and Chemical Properties of (Z)-2,5-Dimethylhex-3-ene
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol [1] |
| CAS Number | 10557-44-5[1] |
| IUPAC Name | (Z)-2,5-dimethylhex-3-ene[1] |
| Appearance | Colorless liquid[1] |
| Density | ~0.764 g/cm³[1] |
| Boiling Point | ~140-144 °C[1] |
| Melting Point | ~-82 °C[1] |
| Solubility | Soluble in most organic solvents such as ether, alcohol, and benzene.[1] |
| Standard liquid enthalpy of combustion (ΔcH°liquid) | Standard liquid enthalpy of combustion (kJ/mol).[2] |
| Ideal gas heat capacity (Cp,gas) | Ideal gas heat capacity (J/mol×K).[2] |
| Dynamic viscosity (η) | Dynamic viscosity (Pa×s).[2] |
| Standard Gibbs free energy of formation (ΔfG°) | Standard Gibbs free energy of formation (kJ/mol).[2] |
| Enthalpy of formation at standard conditions (ΔfH°gas) | Enthalpy of formation at standard conditions (kJ/mol).[2] |
| Enthalpy of fusion at standard conditions (ΔfusH°) | Enthalpy of fusion at standard conditions (kJ/mol).[2] |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | Enthalpy of vaporization at standard conditions (kJ/mol).[2] |
| Ionization energy (IE) | Ionization energy (eV).[2] |
| Log10 of Water solubility in mol/l (log10WS) | Log10 of Water solubility in mol/l.[2] |
| Octanol/Water partition coefficient (logPoct/wat) | Octanol/Water partition coefficient.[2] |
Chemical Reactivity
As an alkene, 2,5-Dimethylhex-3-ene undergoes reactions characteristic of the carbon-carbon double bond. The primary reactions are electrophilic additions, where the electron-rich π-bond is attacked by an electrophile.
Key Reactions:
-
Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation to yield 2,5-dimethylhexane.
-
Electrophilic Addition of Hydrogen Halides: Reaction with hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate to form a haloalkane.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a vicinal dihalide.
-
Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol.
-
Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (B83412) to yield smaller carbonyl compounds.
Experimental Protocols
Detailed methodologies for key experiments involving the synthesis and characterization of 2,5-Dimethylhex-3-ene are provided below.
Synthesis of (Z)-2,5-Dimethylhex-3-ene via Lindlar Reduction
The stereoselective synthesis of the cis-alkene is achieved through the partial hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne, using a poisoned catalyst.
Materials:
-
2,5-Dimethyl-3-hexyne
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)
-
Quinoline (B57606) (optional catalyst poison)
-
Methanol (B129727) or hexane (B92381) (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethyl-3-hexyne in an appropriate solvent (e.g., methanol or hexane).
-
Add Lindlar's catalyst to the solution. A small amount of quinoline can be added to further enhance selectivity.[3]
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction is stopped once the alkyne is consumed and before the alkene is further reduced.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude (Z)-2,5-dimethyl-3-hexene.[3] Further purification can be achieved by distillation.
Catalytic Hydrogenation to 2,5-Dimethylhexane
This protocol describes the complete reduction of the double bond.
Materials:
-
(Z)-2,5-Dimethylhex-3-ene
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), solvent (10 mL), and 10% Pd/C (50 mg).[4]
-
Seal the flask with a rubber septum and start stirring.
-
Evacuate the flask using a vacuum pump until bubbling is observed, then introduce hydrogen gas via a balloon. Repeat this purge cycle three more times.[5]
-
Leave the reaction to stir under a hydrogen balloon atmosphere at room temperature for 30 minutes or until the reaction is complete (monitored by TLC or GC).[5]
-
Once the reaction is complete, carefully remove the hydrogen balloon and septum.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.[5]
-
Remove the solvent by rotary evaporation to yield the alkane product.[5]
Spectroscopic Analysis
NMR Sample Preparation (for a volatile liquid):
-
Ensure the sample of 2,5-Dimethylhex-3-ene is pure and dry.
-
For a standard 5 mm NMR tube, dissolve approximately 1-5 mg of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6]
-
To remove any particulate matter, filter the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[7]
FTIR Sample Preparation (for a neat liquid):
-
Place a small drop of the neat 2,5-Dimethylhex-3-ene onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently rotate to create a thin, uniform film of the liquid between the plates.
-
Mount the plates in the FTIR sample holder.
-
If the resulting spectrum shows overly intense absorption bands, the plates can be separated and one surface wiped clean before reassembling to create a thinner film.[8]
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a single drop of the liquid onto the ATR crystal.[9][10]
Gas Chromatography (GC) Analysis:
-
Prepare a dilute solution of the 2,5-Dimethylhex-3-ene isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.[11]
-
Transfer the sample to a 1.5 mL glass autosampler vial.[11]
-
Utilize a high-polarity capillary column (e.g., DB-WAXetr) for optimal separation of the cis and trans isomers.[11]
-
Employ an optimized temperature gradient program to achieve baseline separation of the isomers.[11]
-
The separated isomers can be identified by comparing their retention times to known standards or by using a mass spectrometer (MS) detector for mass analysis.
Visualizations
Synthesis and Reaction Pathway of (Z)-2,5-Dimethylhex-3-ene
The following diagram illustrates the synthesis of (Z)-2,5-Dimethylhex-3-ene from its corresponding alkyne and its subsequent hydrogenation.
Caption: Reaction scheme for the synthesis and hydrogenation of (Z)-2,5-Dimethylhex-3-ene.
References
- 1. benchchem.com [benchchem.com]
- 2. (Z)-2,5-Dimethylhex-3-ene (CAS 10557-44-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 6. organomation.com [organomation.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]

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